3-Ethyl-3-(trifluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(trifluoromethyl)pyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an ethyl group and a trifluoromethyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(trifluoromethyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of 1-substituted 3,3,3-trifluoropropenes with suitable nucleophiles . The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve the use of solvents such as THF or dichloromethane and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized pyrrolidine derivatives, reduced pyrrolidine derivatives, and various substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyl-3-(trifluoromethyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethyl-3-(trifluoromethyl)pyrrolidine include:
- 3-Methyl-3-(trifluoromethyl)pyrrolidine
- 3-Phenyl-3-(trifluoromethyl)pyrrolidine
- 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both an ethyl group and a trifluoromethyl group on the same carbon atom enhances its steric and electronic characteristics, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12F3N |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-ethyl-3-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C7H12F3N/c1-2-6(7(8,9)10)3-4-11-5-6/h11H,2-5H2,1H3 |
InChI Key |
NLTJRDVRMLRMMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.